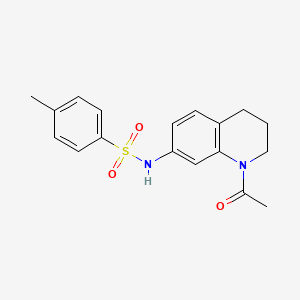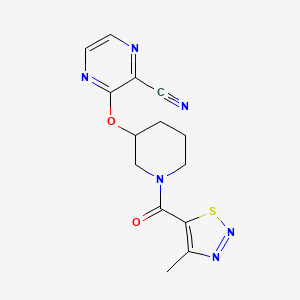![molecular formula C20H25N3O4S B2747320 Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate CAS No. 1904221-60-8](/img/structure/B2747320.png)
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a thiazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Benzamide: The thiazole derivative is then reacted with 4-aminobenzoic acid to form the 4-(1,3-thiazol-2-yloxy)benzamide intermediate.
Piperidine Ring Formation: The benzamide intermediate is then coupled with tert-butyl 4-aminopiperidine-1-carboxylate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the benzamide group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole moiety may play a crucial role in binding to active sites, while the piperidine ring and benzamide group contribute to the overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate: Similar structure but with an amino group on the thiazole ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boron-containing dioxaborolane group instead of the thiazole moiety.
Uniqueness
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate is unique due to the presence of the thiazole moiety linked to a benzamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above
特性
IUPAC Name |
tert-butyl 4-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-20(2,3)27-19(25)23-11-8-15(9-12-23)22-17(24)14-4-6-16(7-5-14)26-18-21-10-13-28-18/h4-7,10,13,15H,8-9,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRDXYZQIFZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2747251.png)

![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2747258.png)


